Momelotinib-d8
CAS No.:
Cat. No.: VC16643458
Molecular Formula: C23H22N6O2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N6O2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-(cyanomethyl)-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2 |
| Standard InChI Key | ZVHNDZWQTBEVRY-DBVREXLBSA-N |
| Isomeric SMILES | [2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Introduction
Chemical and Structural Properties of Momelotinib-d8
Molecular Characteristics
Momelotinib-d8 (CAS 1619927-68-2) is a deuterated derivative of Momelotinib (CYT387), a small-molecule inhibitor targeting JAK1 and JAK2 kinases. The substitution of eight hydrogen atoms with deuterium occurs at specific positions within the molecule, enhancing its stability without altering the primary pharmacological target . Key structural and physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.51 g/mol |
| CAS Number | 1619927-68-2 |
| Target Kinases | JAK1 (IC: 11 nM), JAK2 (IC: 18 nM) |
The deuterium atoms are strategically placed to minimize interference with the compound’s binding affinity for JAK1/2 while improving its metabolic resilience .
Synthesis and Isotopic Labeling
Deuterium labeling in Momelotinib-d8 is achieved through synthetic organic chemistry techniques that replace specific protons with deuterium atoms. This process typically involves catalytic exchange reactions or deuterated precursor molecules. The incorporation of deuterium alters the kinetic isotope effect, potentially reducing cytochrome P450-mediated metabolism and prolonging the compound’s half-life in biological systems .
Pharmacological Mechanisms and Targets
JAK/STAT Pathway Inhibition
Momelotinib-d8 retains the inhibitory activity of its parent compound against JAK1 and JAK2, kinases central to the JAK/STAT signaling pathway. By competitively binding to the ATP-binding sites of these kinases, it suppresses phosphorylation of downstream effectors like STAT3 and STAT5 . In human erythroleukemia (HEL) cells, Momelotinib-d8 dose-dependently inhibits STAT5 phosphorylation at concentrations as low as 0.2 μM and STAT3 phosphorylation at 0.1 μM . This dual inhibition disrupts cytokine-driven proliferation and survival signals in MPN cells.
ACVR1 Inhibition and Anemia Modulation
Beyond JAK inhibition, Momelotinib-d8 indirectly targets activin A receptor type 1 (ACVR1), a regulator of hepcidin production. Hepcidin overexpression in MPNs sequesters iron, contributing to anemia. By inhibiting ACVR1-mediated SMAD2/3 signaling, Momelotinib-d8 reduces hepcidin levels, thereby enhancing iron availability for erythropoiesis . This mechanism is pivotal in addressing transfusion-dependent anemia in myelofibrosis (MF) patients .
Preclinical Research Findings
In Vitro Efficacy
Momelotinib-d8 demonstrates potent antiproliferative effects in JAK2V617F-mutant cell lines:
In primary multiple myeloma (MM) cells, Momelotinib-d8 induces apoptosis synergistically with proteasome inhibitors (e.g., PS-341) and alkylating agents (e.g., L-PAM) . Additionally, it suppresses PI3K/AKT and Ras/MAPK signaling pathways activated by interleukin-6 (IL-6) and insulin-like growth factor-1 (IGF-1), further curtailing malignant cell survival .
In Vivo Performance
In murine models of JAK2V617F-driven MPNs, Momelotinib-d8 administered orally (25–50 mg/kg twice daily) normalizes hematocrit, reduces splenomegaly, and restores physiological cytokine levels . After 83 days of treatment, hematocrit levels in Balb/c mice stabilized at 50 mg/kg, accompanied by a significant decline in leukocyte counts . These findings underscore its potential to modify disease progression in vivo.
Pharmacokinetic and Metabolic Profiling
Deuterium’s Impact on Drug Disposition
The deuterium in Momelotinib-d8 confers metabolic stability by resisting oxidative degradation, a phenomenon attributed to the kinetic isotope effect. This property enables precise tracking of the compound’s distribution, metabolism, and excretion in preclinical studies . Comparative pharmacokinetic studies between Momelotinib and Momelotinib-d8 reveal prolonged half-life and reduced clearance rates for the deuterated form, facilitating sustained target engagement .
Therapeutic Implications and Future Directions
Addressing Unmet Needs in Myelofibrosis
Momelotinib-d8’s progenitor, Momelotinib, has shown efficacy in alleviating MF-associated anemia, splenomegaly, and constitutional symptoms . In the SIMPLIFY-1 trial, 26% of JAK inhibitor-naïve MF patients achieved transfusion independence with Momelotinib, compared to 29% with ruxolitinib . Its ability to concurrently target JAK2 and ACVR1 positions it as a multifunctional agent in MF management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume